N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14794941
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N3O2S |
|---|---|
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H23N3O2S/c1-13-16(17(22)19-10-9-14-6-3-2-4-7-14)24-18(21-13)20-12-15-8-5-11-23-15/h5-6,8,11H,2-4,7,9-10,12H2,1H3,(H,19,22)(H,20,21) |
| Standard InChI Key | MBFAAPOAOUKOQN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCCC3=CCCCC3 |
Introduction
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, an amine group, and a furan moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to the presence of these functional groups. The molecular formula for this compound is C18H23N3O2S, with a molecular weight of approximately 306.43 g/mol.
Structural Features and Biological Activities
The structural features of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide include:
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Thiazole Ring: Known for diverse biological activities, including antimicrobial and anticancer properties.
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Furan Moiety: Often associated with antimicrobial effects.
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Cyclohexene Group: Contributes to the compound's unique interaction profile with biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Thiazole ring with amino group | Antimicrobial, anticancer |
| 4-Methylthiazole | Methylated thiazole derivative | Antioxidant properties |
| Furan Derivative | Furan ring with various substituents | Antimicrobial effects |
Synthesis and Chemical Reactivity
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide involves several key steps, including the formation of the thiazole ring and the incorporation of the furan and cyclohexene moieties. Optimizing reaction parameters such as temperature, solvent choice, and catalyst type is crucial for achieving high yields and purity.
The chemical reactivity of this compound can be analyzed through various types of reactions, which are important for synthesizing derivatives with enhanced biological activity.
Potential Applications and Research Findings
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has potential applications in medicinal chemistry due to its unique structural features. Interaction studies are essential for understanding its mechanism of action and potential therapeutic uses. These studies typically focus on how the compound interacts with biological targets such as enzymes or receptors.
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